p-(9-Acridinylamino)benzoic acid methyl ester hydrochloride

説明

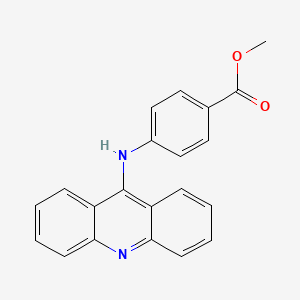

p-(9-Acridinylamino)benzoic acid methyl ester hydrochloride is a synthetic acridine derivative characterized by a 9-acridinylamino group attached to the para position of a benzoic acid methyl ester backbone, with a hydrochloride salt enhancing its solubility. Structurally, the compound combines a planar acridine moiety (known for interacting with nucleic acids) with a methyl ester group, which modulates lipophilicity and bioavailability . The hydrochloride salt further improves aqueous solubility, a critical factor for in vivo applications.

特性

CAS番号 |

51207-87-5 |

|---|---|

分子式 |

C21H16N2O2 |

分子量 |

328.4 g/mol |

IUPAC名 |

methyl 4-(acridin-9-ylamino)benzoate |

InChI |

InChI=1S/C21H16N2O2/c1-25-21(24)14-10-12-15(13-11-14)22-20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3,(H,22,23) |

InChIキー |

MLKVTCNOWUQOQC-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類:

酸化: この化合物は、特にアクリジン部分で酸化反応を起こし、アクリドン誘導体の生成につながります。

還元: 還元反応は、ニトロ基(存在する場合)またはアクリジン環で起こり、さまざまな還元型につながります。

置換: この化合物の芳香族環は、ハロゲン化やニトロ化などの求電子置換反応を起こす可能性があります。

加水分解: エステル基は、対応するカルボン酸を生成するために加水分解することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化ホウ素ナトリウム(NaBH4)やパラジウム触媒を用いた水素ガス(H2)などの還元剤が使用されます。

置換: ハロゲン化は、ルイス酸触媒の存在下でハロゲン(Cl2、Br2)を用いて行うことができます。

加水分解: 加水分解には、酸性または塩基性条件(HClまたはNaOH)が使用されます。

主な生成物:

酸化: アクリドン誘導体。

還元: 還元されたアクリジン誘導体。

置換: ハロゲン化またはニトロ化誘導体。

加水分解: p-(9-アクリジニルアミノ)安息香酸。

科学研究への応用

化学:

- アクリジン部分を有するため、さまざまな化学分析における蛍光プローブとして使用されます。

- より複雑な有機化合物の合成における中間体として機能します。

生物学:

- DNAインターカレーションとそのDNA構造および機能への影響の研究に使用されます。

- 蛍光顕微鏡やイメージング技術に使用されます。

医学:

- DNAにインターカレーションし、トポイソメラーゼ酵素を阻害する能力のため、潜在的な抗癌作用について研究されています。

- 潜在的な抗菌剤として検討されています。

産業:

- 染料や顔料の製造に使用されます。

- 蛍光マーカーやセンサーの開発に応用されています。

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acridine moiety, leading to the formation of acridone derivatives.

Reduction: Reduction reactions can occur at the nitro group (if present) or the acridine ring, leading to various reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Hydrolysis: Acidic or basic conditions (HCl or NaOH) are used for hydrolysis.

Major Products:

Oxidation: Acridone derivatives.

Reduction: Reduced acridine derivatives.

Substitution: Halogenated or nitrated derivatives.

Hydrolysis: p-(9-Acridinylamino)benzoic acid.

科学的研究の応用

Chemistry:

- Used as a fluorescent probe in various chemical analyses due to its acridine moiety.

- Acts as an intermediate in the synthesis of more complex organic compounds.

Biology:

- Employed in the study of DNA intercalation and its effects on DNA structure and function.

- Used in fluorescence microscopy and imaging techniques.

Medicine:

- Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

- Explored as a potential antimicrobial agent.

Industry:

- Utilized in the production of dyes and pigments.

- Applied in the development of fluorescent markers and sensors.

作用機序

類似の化合物との比較

類似の化合物:

アクリジンオレンジ: 蛍光色素およびDNAインターカレーターとして使用されるもう1つのアクリジン誘導体。

プロフラビン: 抗菌作用と抗癌作用を持つアクリジン系化合物。

メチルオレンジ: pH指示薬として使用されるメチルエステル誘導体。

独自性:

- p-(9-アクリジニルアミノ)安息香酸メチルエステル塩酸塩は、アクリジンと安息香酸の特性を組み合わせているため、蛍光プローブとDNAインターカレーターの二重機能性を備えた独自の化合物です。

- 塩酸塩型は溶解性を高めるため、研究や産業におけるさまざまな用途に適しています。

類似化合物との比較

Key Compounds:

4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-yl)-N,N-diethylaniline hydrochloride (): Structural Differences: Replaces the acridinylamino group with a chloro-substituted dihydroacridine and a diethylaniline side chain. Biological Activity: Likely exhibits stronger DNA intercalation but reduced solubility compared to the target compound.

4-(Piperidin-4-yl)benzoic acid hydrochloride derivatives (): Structural Differences: Features a piperidinyl group instead of the acridinylamino moiety. Impact: The piperidine ring introduces basicity and polarity, improving solubility but reducing lipophilicity. Esterification (e.g., methyl ester) in the target compound enhances membrane permeability compared to carboxylic acid derivatives .

Methyl 3-(3-Aminophenyl)propanoate Hydrochloride (): Structural Differences: Lacks the acridine core but shares a methyl ester and aromatic amine group.

Physicochemical Properties

Table 1: Comparative Physicochemical Profiles

| Compound Name | logP (Predicted) | Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|

| p-(9-Acridinylamino)BA methyl ester HCl | ~2.5 | 15 (aqueous) | Acridinylamino, methyl ester |

| 4-(Piperidin-4-yl)BA HCl | ~1.8 | 30 (aqueous) | Piperidinyl, carboxylic acid |

| 4-(9-Chloro-10-phenyl-dihydroacridin-9-yl)HCl | ~3.2 | 5 (aqueous) | Chloroacridine, diethylaniline |

| Methyl 3-(3-Aminophenyl)propanoate HCl | ~1.2 | 50 (aqueous) | Phenylpropanoate, primary amine |

Observations :

- The target compound’s methyl ester group increases lipophilicity (logP ~2.5) compared to carboxylic acid derivatives (logP ~1.8) but maintains moderate solubility due to the hydrochloride salt .

- Chlorinated acridine derivatives (e.g., ) exhibit higher logP values (~3.2) but lower solubility, limiting bioavailability .

Key Findings :

- Acridine-containing compounds (e.g., target compound, ) are prioritized in anticancer research due to their DNA interaction, whereas piperidine or benzylamino derivatives () are tailored for receptor-specific therapies .

- Esterification in the target compound balances lipophilicity and solubility, optimizing it for cellular uptake compared to polar carboxylic acids .

生物活性

p-(9-Acridinylamino)benzoic acid methyl ester hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an acridine moiety, which is known for its ability to intercalate DNA and inhibit topoisomerase II, leading to cytotoxic effects in cancer cells. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with DNA and inhibition of key enzymes involved in DNA replication and repair. The following mechanisms have been identified:

- DNA Intercalation : The acridine ring allows for intercalation between DNA base pairs, disrupting normal DNA function.

- Topoisomerase Inhibition : The compound acts as an inhibitor of topoisomerase II, preventing the relaxation of supercoiled DNA necessary for replication.

- Induction of Apoptosis : By disrupting DNA integrity, the compound can trigger apoptotic pathways in cancer cells.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its IC50 values (the concentration required to inhibit cell growth by 50%) against different cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 5.4 | |

| MCF-7 (breast cancer) | 3.2 | |

| A549 (lung cancer) | 4.8 |

Case Studies

- Case Study on HeLa Cells : In a study evaluating the effects of the compound on HeLa cells, it was found that treatment with this compound resulted in significant apoptosis as evidenced by increased Annexin V staining and caspase activation.

- Combination Therapy : Another study explored the use of this compound in combination with other chemotherapeutics. Results indicated that it enhanced the efficacy of doxorubicin in MCF-7 cells, suggesting potential for use in combination therapies.

Toxicological Profile

Toxicity assessments indicate that while the compound is effective against cancer cells, it also presents some toxicity risks. The following endpoints were evaluated:

- Genotoxicity : Studies using the Ames test showed no mutagenic effects at concentrations up to 5000 µg/plate.

- Repeated Dose Toxicity : Data suggest that systemic exposure remains below toxic thresholds for repeated doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。